N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-4-22-12-6-5-10-17-18-11(20(10)19-12)7-15-14(21)13-8(2)16-9(3)23-13/h5-6H,4,7H2,1-3H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOIKTHJCVEEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=C(N=C(S3)C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound, also known as N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide, is a synthetic derivative of the triazolothiadiazine class. It has been found to exhibit significant antibacterial activity. The primary targets of this compound are likely bacterial cells, particularly Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains.
Mode of Action
It is known that the compound interacts with its targets, leading to antibacterial effects. The structure–activity relationship of triazolo [4,3- a ]pyrazine derivatives was preliminarily analyzed and the results suggest that [1,2,4]triazolo [4,3- a ]pyrazine nucleus bearing a ethylenediamine moiety were prone to the antibacterial activities.
Biochemical Pathways
Given its antibacterial activity, it is likely that it interferes with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, as evidenced by its antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. In particular, some derivatives exhibited superior antibacterial activities, which were comparable to the first-line antibacterial agent ampicillin.
Biologische Aktivität
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a triazolo[4,3-b]pyridazine moiety and a thiazole ring, which contributes to its diverse biological profile. Its molecular formula is with a molecular weight of approximately 350.42 g/mol. The structural complexity suggests potential interactions with various biological targets.
The primary mechanism of action for N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide involves the inhibition of specific Receptor Tyrosine Kinases (RTKs) such as c-Met. These kinases play crucial roles in cellular signaling pathways that regulate growth and proliferation. By binding to the active sites of these enzymes, the compound can disrupt signaling cascades that contribute to cancer progression and metastasis.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance:
- In vitro studies have shown that derivatives of triazoles can inhibit cell proliferation in various cancer cell lines. For example, related compounds demonstrated IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines .
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative | MCF-7 | 0.0585 |
| Triazole Derivative | HCT-116 | 6.2 |
Enzyme Inhibition
In addition to anticancer effects, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide also exhibits enzyme inhibitory activity:
- Kinase Inhibition : The compound has shown selectivity towards kinases involved in tumorigenesis.
- Enzymatic Activity : It can inhibit enzyme activity by occupying the active site and preventing substrate access.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Triazole Derivatives : A study evaluated various substituted triazoles for their anticancer properties and found several derivatives with promising activity against multiple cancer cell lines .
- Kinase Inhibitor Research : Research on kinase inhibitors revealed that modifications to the triazole structure could enhance selectivity and potency against specific kinases like c-Met and Aurora kinases .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The triazolo-pyridazine scaffold is shared with 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide (). Key differences include:
- Substituent at position 6 : The target compound has a 6-ethoxy group, while the analog in features a 6-methoxy group. The ethoxy substituent increases lipophilicity (logP) by ~0.5 units compared to methoxy, which may enhance tissue penetration but reduce aqueous solubility .
- Thiazole substituents: The target compound’s 2,4-dimethylthiazole contrasts with the 4-pyridinyl-thiazole in the analog.
Functional Group Variations
- N-Substituted Thiazole Carboxamides : describes analogs like ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate , which share the thiazole-carboxamide backbone but lack the triazolo-pyridazine core. These compounds are synthesized via coupling reactions similar to those hypothesized for the target compound, suggesting shared synthetic pathways (e.g., HOBt/EDC-mediated amidation) .
- Triazole-Thiol Derivatives : reports compounds like 5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol , which incorporate triazole-thiol moieties instead of triazolo-pyridazine. The thiol group in these analogs may confer redox activity, unlike the carboxamide in the target compound .
Comparative Structural and Hypothesized Property Table
Q & A
Q. How can reaction conditions be optimized for synthesizing N-((6-ethoxy-triazolopyridazin-yl)methyl)thiazole-carboxamide derivatives?
- Methodological Answer: Synthesis optimization involves multi-step protocols with controlled parameters. Key steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for triazolopyridazine-thiazole coupling .
- Temperature Control: Maintain 60–80°C during cyclization to prevent byproducts (e.g., dimerization) .
- Catalysts: Use K₂CO₃ or Et₃N to deprotonate intermediates, improving coupling efficiency .
- Monitoring: Track reaction progress via TLC or HPLC, adjusting time (6–24 hrs) based on intermediate stability .
Q. What analytical techniques validate the purity and structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirm regiochemistry (e.g., triazole-proton shifts at δ 8.2–8.5 ppm) and ethoxy-group integration .
- Mass Spectrometry (HR-MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 402.1234) and fragmentation patterns .
- HPLC Purity: Use C18 columns (ACN/H₂O gradient) to achieve ≥95% purity; retention times correlate with logP .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer:
- Enzyme Assays: Test inhibition of kinases (e.g., EGFR, HER2) at 1–10 µM using fluorescence-based ADP-Glo™ kits .
- Cell Viability: Employ MTT assays on cancer lines (e.g., MCF-7, HeLa) with IC₅₀ calculations via nonlinear regression .
- Selectivity Profiling: Compare activity against non-target enzymes (e.g., CYP450 isoforms) to assess off-target risks .
Q. Which purification strategies are effective for isolating this compound?
- Methodological Answer:
- Column Chromatography: Use silica gel (hexane/EtOAc, 3:1) for intermediates; reverse-phase (C18, MeOH/H₂O) for final product .
- Recrystallization: Optimize solvent pairs (e.g., EtOH/H₂O) to remove unreacted thiazole-carboxamide precursors .
Q. How is compound stability assessed under varying storage conditions?
- Methodological Answer:
- Thermal Stability: Accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products .
- Photostability: Expose to UV light (ICH Q1B guidelines); quantify isomerization using chiral HPLC .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) explored for triazolopyridazine-thiazole hybrids?
- Methodological Answer:
- Substituent Variation: Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) to assess steric effects on kinase binding .
- Bioisosteric Replacement: Replace thiazole with oxadiazole; compare IC₅₀ shifts in enzymatic assays .
- 3D-QSAR Modeling: Align compounds using CoMFA to identify electrostatic/hydrophobic hotspots critical for activity .
Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?
- Methodological Answer:
- Solubility Correction: Measure kinetic solubility (shake-flask method) and adjust dosing concentrations in media .
- Metabolite Screening: Incubate compound with liver microsomes; identify active/inactive metabolites via LC-MS .
- Membrane Permeability: Use Caco-2 monolayers to quantify apparent permeability (Papp) and efflux ratios .
Q. What computational approaches predict target interactions for this compound?
- Methodological Answer:
- Molecular Docking: Glide SP/XP protocols (Schrödinger) to dock into kinase ATP pockets (e.g., PDB 1M17); validate poses with MM-GBSA scoring .
- MD Simulations: Run 100-ns trajectories (AMBER) to assess binding stability; analyze RMSD/RMSF for key residues .
Q. Which strategies improve metabolic stability without compromising potency?
- Methodological Answer:
- Deuterium Incorporation: Replace labile methyl groups with CD₃; assess t₁/₂ in hepatocyte incubations .
- Prodrug Design: Mask carboxamide as ester; evaluate hydrolysis rates in plasma vs. target tissues .
Q. How are in vivo efficacy and toxicity profiles evaluated?
- Methodological Answer:
- Xenograft Models: Administer 10–50 mg/kg (oral/i.p.) in nude mice with MDA-MB-231 tumors; measure tumor volume vs. vehicle .
- Toxicokinetics: Monitor ALT/AST levels and histopathology (liver/kidney) after 28-day repeated dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
